Methyl 5-hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate
Description
Methyl 5-hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative featuring a hydroxyl (-OH) group at position 5, a trifluoromethoxy (-OCF₃) group at the 4' position, and a methyl ester (-COOCH₃) at position 3. The trifluoromethoxy group contributes to lipophilicity and metabolic stability, while the hydroxyl group improves solubility, balancing physicochemical properties for drug-like behavior .
Properties
IUPAC Name |
methyl 3-hydroxy-5-[4-(trifluoromethoxy)phenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O4/c1-21-14(20)11-6-10(7-12(19)8-11)9-2-4-13(5-3-9)22-15(16,17)18/h2-8,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOYOMLGTJTGOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate typically involves multiple steps, starting with the preparation of the biphenyl core. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The trifluoromethoxy group can be introduced using trifluoromethoxylation reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
Methyl 5-hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
Comparison with Similar Compounds
Data Table: Key Features of Comparable Biphenyl Carboxylates
Substituent Effects on Physicochemical Properties
- Trifluoromethoxy (-OCF₃) vs. Its strong electron-withdrawing nature may also improve metabolic stability .
- Hydroxyl (-OH) vs. Halogens (F, Cl) : The hydroxyl group in the target compound enables hydrogen bonding, improving solubility relative to halogenated analogs (e.g., fluorine in , chlorine in ). However, halogens enhance electronegativity, which can strengthen receptor binding in specific targets .
- Nitrobenzoxadiazole Moiety: The compound from incorporates a nitrobenzoxadiazole group, which serves as a fluorescent probe and electron-deficient scaffold. This contrasts with the target compound’s hydroxyl and trifluoromethoxy groups, suggesting divergent biological applications (e.g., inhibition vs. diagnostic imaging) .
Biological Activity
Methyl 5-hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate, with the CAS number 2749909-09-7, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₁F₃O₄
- Molecular Weight : 312.24 g/mol
- Key Functional Groups : Hydroxyl group, trifluoromethoxy group, and carboxylate ester.
The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which may contribute to its biological efficacy.
The biological activity of this compound is attributed to several mechanisms:
- Interaction with Biological Targets : The hydroxyl and carboxylate groups can form hydrogen bonds with target proteins, potentially modulating various signaling pathways.
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes involved in viral replication and other cellular processes.
Antiviral Activity
Recent research has highlighted the antiviral potential of this compound against influenza viruses. In a cytopathic effect (CPE) assay using Madin-Darby canine kidney (MDCK) cells infected with H1N1 influenza virus, this compound demonstrated significant protective effects. The effective concentration (EC50) values were reported as follows:
| Compound | EC50 (µM) | Cytotoxicity CC50 (µM) |
|---|---|---|
| This compound | 10.04 ± 1.90 | >100 |
These findings suggest that the compound has a favorable safety profile while exhibiting potent antiviral activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the biphenyl structure can significantly affect biological activity. For example, the presence of the trifluoromethoxy group is associated with enhanced potency compared to non-fluorinated analogs.
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, this compound was tested against various strains of influenza. The results indicated a dose-dependent response in inhibiting viral replication, with significant reductions in viral titers observed at concentrations as low as 10 µM.
Case Study 2: Toxicological Assessment
Toxicological assessments conducted on human cell lines revealed that the compound exhibited minimal cytotoxicity at concentrations up to 100 µM. This suggests a promising therapeutic window for further development as an antiviral agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
